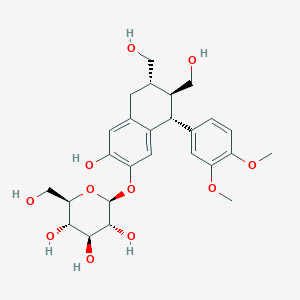

SargentodosideC

Description

Structurally, it features a oleanane-type aglycone core with multiple glycosidic linkages, distinguishing it from simpler triterpenoids. Its isolation and characterization rely on advanced chromatographic techniques, such as HPLC-ELSD and NMR spectroscopy, as validated in recent methodological studies .

Properties

Molecular Formula |

C26H34O11 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(6S,7S,8R)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |

InChI Key |

DECMJXFDJXTUNS-PBJGOBETSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SargentodosideC typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

In a laboratory setting, the synthesis of this compound can be achieved through glycosylation reactions. This involves the reaction of a sugar donor with an acceptor molecule in the presence of a catalyst. Common catalysts used in these reactions include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process begins with the harvesting of the plant, followed by drying and grinding. The ground material is then subjected to solvent extraction, and the extract is concentrated. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

SargentodosideC undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of the glycosidic bond.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted glycosides.

Scientific Research Applications

SargentodosideC has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

Biology: this compound is studied for its role in plant metabolism and its potential as a natural insecticide.

Medicine: Research has shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Industry: It is used in the formulation of natural health products and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of SargentodosideC involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sargentodoside C shares structural homology with other oleanane-type saponins, such as Araloside V and Saikosaponin D . Key distinctions and similarities are summarized below:

Table 1: Structural Comparison of Sargentodoside C and Analogues

Key Findings :

Functional Comparison with Pharmacologically Relevant Compounds

Functionally, Sargentodoside C is compared to Asiaticoside (wound healing) and Ginsenoside Rg3 (anticancer), emphasizing shared and divergent mechanisms:

Table 2: Bioactivity Profiles

Research Limitations and Contradictions

- Bioavailability : Despite favorable in vitro solubility, Sargentodoside C’s in vivo absorption is poorly documented, contrasting with Asiaticoside’s established pharmacokinetic profiles .

- Methodological Variability: Discrepancies in IC₅₀ values for Ginsenoside Rg3 across studies suggest assay-dependent outcomes, underscoring the need for standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.